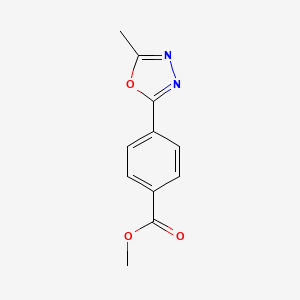

Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate

概要

説明

“Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .

Synthesis Analysis

The synthesis of oxadiazoles, including “Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate”, often involves the use of commercially available raw materials . For example, a new series of 7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one and its derivatives have been synthesized in good yields from three intermediates .Molecular Structure Analysis

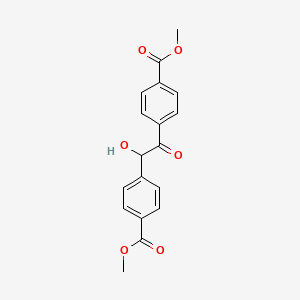

The molecular structure of “Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate” includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis

“Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate” has a molecular weight of 114.1 . It is a liquid at room temperature and should be stored sealed in dry conditions at 2-8°C .科学的研究の応用

1. Synthesis and Mesomorphic Behaviour

A study by Han, Wang, Zhang, and Zhu (2010) investigated the synthesis and characterization of 1,3,4-oxadiazole derivatives, including methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate (Me-OXD-n). They examined its mesomorphic behavior and photoluminescent properties, observing cholesteric and nematic/smectic A mesophases in these compounds, with notable photoluminescence quantum yields (Han, Wang, Zhang, & Zhu, 2010).

2. Selective Fluoride Chemosensors

Ma, Li, Zong, Men, and Xing (2013) focused on synthesizing new anion sensors, including methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate (L1) and its variants. They demonstrated these molecules' effectiveness as fluoride chemosensors in CH2Cl2/CH3CN solution, highlighting their potential in selective anion sensing applications (Ma, Li, Zong, Men, & Xing, 2013).

3. Structural Characterization in Medicinal Chemistry

Meyer, Joussef, Gallardo, and Bortoluzzi (2003) conducted structural characterization of oxadiazole derivatives, including methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate, used as spacers in synthesizing potential angiotensin receptor antagonists. Their study contributes to understanding the molecular structure in developing new medicinal compounds (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).

4. Corrosion Inhibition Properties

Ammal, Prajila, and Joseph (2018) explored the use of 1,3,4-oxadiazole derivatives, including methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate, in corrosion inhibition for mild steel in acidic environments. Their findings highlight the potential of these compounds in industrial applications to protect metals against corrosion (Ammal, Prajila, & Joseph, 2018).

Safety And Hazards

“Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate” is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-12-13-10(16-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLCZLXZHGXCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571275 | |

| Record name | Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | |

CAS RN |

201050-72-8 | |

| Record name | Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate](/img/structure/B1626985.png)